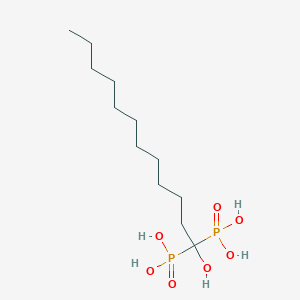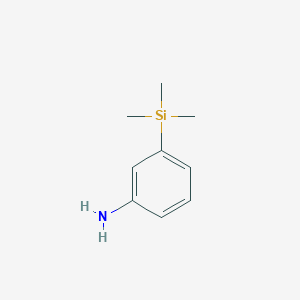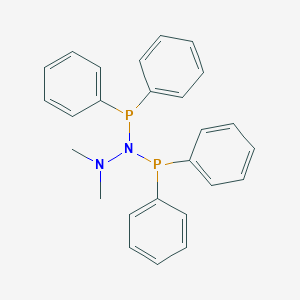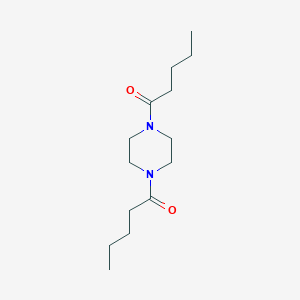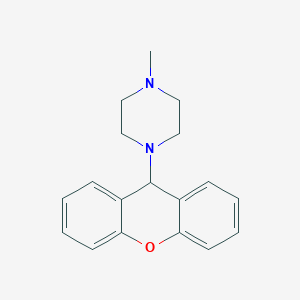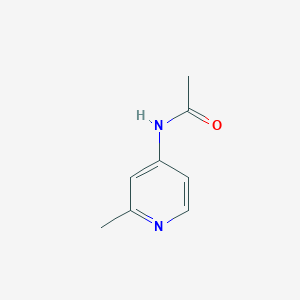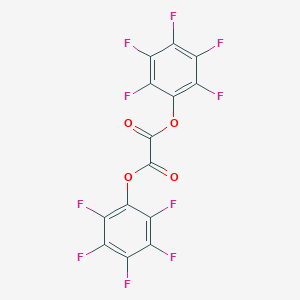
1,3-Dinitro-9,10-dihydrophenanthren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dinitro-9,10-dihydrophenanthren-2-amine, also known as DNPA, is an organic compound that has been used in scientific research for its unique properties. DNPA is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
1,3-Dinitro-9,10-dihydrophenanthren-2-amine is believed to exert its effects through the formation of covalent adducts with DNA, which can lead to the inhibition of DNA replication and transcription. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has also been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication.
Biochemical and Physiological Effects:
1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the development and progression of cancer. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has also been shown to induce oxidative stress and DNA damage, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dinitro-9,10-dihydrophenanthren-2-amine has several advantages for use in lab experiments, including its ability to bind to DNA and inhibit the activity of DNA polymerase. However, 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has limitations as well, including its toxicity and the potential for off-target effects.
Orientations Futures
There are several future directions for research on 1,3-Dinitro-9,10-dihydrophenanthren-2-amine, including the development of more potent and selective analogs, the study of the effects of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine on different types of cancer cells, and the investigation of the potential use of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine as a therapeutic agent. In addition, further research is needed to understand the mechanism of action of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine and its effects on biological systems.
Conclusion:
1,3-Dinitro-9,10-dihydrophenanthren-2-amine is a synthetic compound that has been used in scientific research for its unique properties. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been shown to bind to DNA and inhibit the activity of DNA polymerase, and has been studied for its potential use as an anticancer agent. While 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has several advantages for use in lab experiments, it also has limitations, including its toxicity and potential for off-target effects. Further research is needed to fully understand the mechanism of action of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine and its potential therapeutic applications.
Méthodes De Synthèse
1,3-Dinitro-9,10-dihydrophenanthren-2-amine can be synthesized using various methods, including the nitration of phenanthrene or the reduction of 1,3-dinitro-9,10-phenanthrenequinone. The most common method of synthesis involves the reaction of 1,3-dinitrobenzene with 9,10-phenanthrenequinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been used in scientific research for its unique properties, including its ability to bind to DNA and inhibit the activity of DNA polymerase. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In addition, 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been used to study the effects of nitroaromatic compounds on biological systems.
Propriétés
Numéro CAS |
18264-95-4 |
|---|---|
Formule moléculaire |
C14H11N3O4 |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
1,3-dinitro-9,10-dihydrophenanthren-2-amine |
InChI |
InChI=1S/C14H11N3O4/c15-13-12(16(18)19)7-11-9-4-2-1-3-8(9)5-6-10(11)14(13)17(20)21/h1-4,7H,5-6,15H2 |
Clé InChI |
XEPIDKAVKSMZMV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])N)[N+](=O)[O-] |
SMILES canonique |
C1CC2=C(C(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])N)[N+](=O)[O-] |
Synonymes |
9,10-Dihydro-1,3-dinitro-2-phenanthrenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



